molecular formula C15H14N4 B5911408 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone

2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone

Cat. No. B5911408
M. Wt: 250.30 g/mol
InChI Key: DXUMMSTXHQNNSN-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to act as a chelating agent and a radical scavenger. In material science, it has been studied for its potential application in the fabrication of organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the growth of cancer cells. It has also been suggested that it acts as a chelating agent and a radical scavenger, thereby protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to act as a chelating agent and a radical scavenger, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its ability to act as a chelating agent and a radical scavenger, making it useful in studies involving oxidative stress. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve and work with.

Future Directions

There are several future directions for research involving 2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone. One direction is to study its potential as an anticancer drug and develop more potent derivatives. Another direction is to investigate its ability to act as a chelating agent and a radical scavenger in vivo. Additionally, its potential application in material science can be further explored for the development of new organic electronic devices.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-1-phenylethanone hydrazone can be synthesized through various methods, including refluxing 2-(1H-benzimidazol-2-yl)-1-phenylethanone with hydrazine hydrate in ethanol, and the reaction is catalyzed by acetic acid. The product is then isolated by filtration and recrystallization. Another method involves reacting 2-(1H-benzimidazol-2-yl)-1-phenylethanone with hydrazine hydrate in the presence of sulfuric acid, followed by recrystallization of the product.

properties

IUPAC Name

(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-19-14(11-6-2-1-3-7-11)10-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,17,18)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUMMSTXHQNNSN-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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